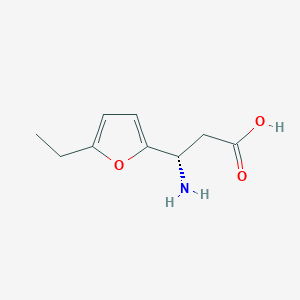

(s)-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid

Description

(S)-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid is a non-proteinogenic amino acid featuring a chiral center at the β-carbon and a 5-ethyl-substituted furan ring. Its molecular formula is C₉H₁₃NO₃, with a molar mass of 199.21 g/mol (calculated). This compound was previously cataloged as a research chemical but is now discontinued . Its structural uniqueness lies in the ethyl-furan substituent, which may influence lipophilicity and metabolic stability compared to other amino acid derivatives.

Properties

Molecular Formula |

C9H13NO3 |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

(3S)-3-amino-3-(5-ethylfuran-2-yl)propanoic acid |

InChI |

InChI=1S/C9H13NO3/c1-2-6-3-4-8(13-6)7(10)5-9(11)12/h3-4,7H,2,5,10H2,1H3,(H,11,12)/t7-/m0/s1 |

InChI Key |

JZYNXKJFXVLDRC-ZETCQYMHSA-N |

Isomeric SMILES |

CCC1=CC=C(O1)[C@H](CC(=O)O)N |

Canonical SMILES |

CCC1=CC=C(O1)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(5-ethylfuran-2-yl)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired amino acid in good yields.

Industrial Production Methods: Industrial production of this compound may involve the use of more scalable and environmentally friendly methods. For instance, catalytic hydrogenation of the corresponding nitro compound or oxime derivative under mild conditions can be employed. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The amino group can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

(S)-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be incorporated into peptides and proteins to study their structure and function.

Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and its analogs:

Functional and Pharmacokinetic Insights

- Lipophilicity and BBB Penetration: The ethyl group in the target compound may enhance lipophilicity compared to polar analogs like BMAA (logP ~−1.5) or hydroxy-containing derivatives (e.g., ). This could improve blood-brain barrier (BBB) permeability relative to BMAA, which has a permeability-surface area product of 2–5 × 10⁻⁵ mL/s/g .

- Toxicity and Safety: BMAA exhibits neurotoxicity at high doses (>100 mg/kg) , while iodinated () and halogenated analogs (–9) may carry risks associated with reactive metabolites.

- Synthetic Accessibility: The synthesis of fluorosulfonyl-containing analogs () involves Boc-protection and AISF reagents , whereas thiophene derivatives () utilize straightforward coupling reactions. The target compound’s synthesis route remains unspecified but likely mirrors furan-functionalized amino acid protocols.

Biological Activity

(S)-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid, also known by its CAS number 682803-02-7, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on antimicrobial, cytotoxic, and other relevant activities based on recent research findings.

- Molecular Formula : C₉H₁₃N₁O₃

- Molecular Weight : 183.21 g/mol

- Boiling Point : Approximately 282.9 °C (predicted) .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound and its derivatives. The compound has shown promising results against various bacterial strains, particularly those classified as multidrug-resistant.

Key Findings:

-

Antibacterial Efficacy :

- The compound exhibited significant activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 16 µg/mL to 32 µg/mL for certain derivatives .

- It demonstrated no activity against Gram-negative bacteria, indicating a selective action towards Gram-positive pathogens .

- Antifungal Activity :

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated in various cancer cell lines, revealing its potential as an anticancer agent.

Case Studies:

-

A549 Cell Line :

- The compound showed a notable reduction in cell viability in the A549 non-small cell lung cancer model, with IC₅₀ values indicating significant cytotoxic effects .

- Specific derivatives containing heterocyclic moieties were particularly effective, reducing A549 cell viability significantly compared to standard chemotherapeutic agents like doxorubicin and cisplatin .

- Human Melanoma and Other Cell Lines :

Pharmacological Properties

In addition to its antimicrobial and cytotoxic activities, the pharmacokinetic properties of this compound have been assessed through ADME (Absorption, Distribution, Metabolism, Excretion) studies.

Summary of ADME Properties:

| Property | Value |

|---|---|

| Solubility | High |

| Lipophilicity | Moderate |

| Metabolic Stability | Favorable |

| Toxicity | Low in non-cancerous cells |

These characteristics indicate that the compound could be a viable candidate for further development as an antimicrobial or anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.